(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A new series of compounds, including variations of the specified chemical structure, have been synthesized to evaluate their potential in biological applications. These compounds have shown significant antibacterial activity against various human pathogenic bacteria, indicating their potential for further development as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018). Additionally, studies involving the synthesis of pyridine derivatives have highlighted their variable and modest antimicrobial activity, establishing a foundation for the development of new therapeutic agents (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction and Antagonistic Activities
Research on the molecular interaction of related compounds with cannabinoid receptors has provided insights into their binding affinities and conformational preferences. This understanding contributes to the development of selective antagonists for therapeutic purposes (Shim et al., 2002). The discovery of potent antagonists for G protein-coupled receptors, such as NPBWR1 (GPR7), highlights the relevance of these compounds in addressing neurological disorders (Romero et al., 2012).
Structural and Theoretical Studies
Extensive structural and theoretical analyses have been conducted to characterize related compounds further. These studies involve X-ray diffraction, spectroscopic techniques, and density functional theory calculations, enhancing our understanding of their molecular configurations and properties (Karthik et al., 2021). Such detailed analyses contribute to the optimization of these compounds for various scientific and pharmacological applications.
Future Directions
properties
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-22-15(11-16(23-12)27-2)24-7-9-25(10-8-24)17(26)13-5-3-4-6-14(13)18(19,20)21/h3-6,11H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZDDIUOKDGZPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.